N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Overview
Description
N1-(1-adamantyl)-2-bromo-2-methylpropanamide is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity . The compound’s structure includes a bromine atom and a methyl group attached to a propanamide backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of N1-(1-adamantyl)-2-bromo-2-methylpropanamide typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of bromine or iodine as halogenating agents, with the formation of a stable 1-adamantyl cation intermediate . Industrial production methods may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N1-(1-adamantyl)-2-bromo-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents used.
Radical Reactions: The adamantane moiety can participate in radical reactions, leading to the formation of diverse products.
Common reagents used in these reactions include benzophenone for radical reactions and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(1-adamantyl)-2-bromo-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(1-adamantyl)-2-bromo-2-methylpropanamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can disrupt enzyme activity or alter cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
N1-(1-adamantyl)-2-bromo-2-methylpropanamide can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral properties.
1-adamantylamine: Used in the synthesis of various pharmaceuticals.
Adamantane carboxylic acid: Utilized in the production of advanced materials.
Properties
IUPAC Name |
N-(1-adamantyl)-2-bromo-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOGKRBNVSSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383594 | |
Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54059-85-7 | |
Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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